![molecular formula C14H16N2O2 B1307728 N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide CAS No. 937605-26-0](/img/structure/B1307728.png)
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide
Overview
Description
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is a chemical compound with the molecular formula C₁₄H₁₆N₂O₂ It has a molecular weight of 24429 g/mol and is known for its unique structure, which includes a cyclohexenone ring and an ethanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the reaction of 4-aminophenylethanamide with 3-oxocyclohex-1-enylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating diverse chemical compounds.
Reaction Type | Description |
---|---|
Oxidation | Can yield ketones or carboxylic acids depending on the oxidizing agent used (e.g., potassium permanganate). |
Reduction | Converts to different reduced forms using agents like sodium borohydride or lithium aluminum hydride. |
Substitution | Involves replacing functional groups with nucleophiles or electrophiles. |
Biology
Research indicates that this compound may exhibit biological activity, particularly its interactions with various biomolecules. Preliminary studies suggest moderate antifungal activity. Its mechanism of action likely involves binding to specific enzymes or receptors, which could modulate their activity and lead to biological effects.
Medicine
The compound is under investigation for potential therapeutic applications. It may serve as a precursor for drug development aimed at treating various diseases due to its biological properties. Studies are ongoing to explore its efficacy against specific cancer cell lines and other medical applications .
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may contribute to advancements in material science, particularly in creating polymers or other functional materials.
Antifungal Activity Study
A recent study assessed the antifungal properties of this compound against several fungal strains. Results indicated that the compound showed moderate activity, suggesting potential for further development into antifungal agents.
Fungal Strain | Activity Level |
---|---|
Strain A | Moderate |
Strain B | Low |
Strain C | Moderate |
Cancer Cell Line Interaction
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, including human cervical carcinoma (HeLa) and human lung adenocarcinoma (A549). The compound appears to induce apoptosis in these cells through various mechanisms .
Mechanism of Action
The mechanism of action of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)acetamide
- N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)propionamide
Uniqueness
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Biological Activity
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide, identified by the CAS number 937605-26-0, is a compound with significant potential in biological applications. Its structure includes a cyclohexenone moiety, which is of interest for various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 479.2 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction between 4-aminophenylethanamide and 3-oxocyclohex-1-enylamine. This process requires controlled conditions, often utilizing catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of cyclohexenone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 8.7 | Apoptosis induction |
Compound B | A549 | 4.29 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it may possess moderate antifungal activity.
Case Studies and Research Findings
- Antifungal Activity : A study assessed the antifungal efficacy of related compounds against Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives exhibited superior inhibition compared to traditional antifungal agents like ketoconazole .
- Cytotoxic Mechanisms : Research highlighted that compounds similar to this compound can activate apoptotic pathways in cancer cells through ROS production and modulation of signaling pathways such as PI3K/Akt .
- Therapeutic Potential : Investigations into the therapeutic applications of this compound are ongoing, with a focus on its role as a precursor in drug development targeting various diseases, including cancer and infections .
Properties
IUPAC Name |
N-[4-[(3-oxocyclohexen-1-yl)amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(17)15-11-5-7-12(8-6-11)16-13-3-2-4-14(18)9-13/h5-9,16H,2-4H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWBYQERAOXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215749 | |
Record name | N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937605-26-0 | |
Record name | N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937605-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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